2H-Benzofuro[2,3-B]pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Benzofuro[2,3-B]pyrrole is a heterocyclic compound that features a fused benzofuran and pyrrole ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Benzofuro[2,3-B]pyrrole can be achieved through several methods. One efficient approach involves a reactive nitrilium trapping approach by an acid-promoted cascade addition/cyclization sequence . This method utilizes a Knoevenagel condensation of 2-hydroxybenzaldehydes with aroylacetonitrile, followed by nucleophilic addition to generate highly reactive nitrilium carbon, which is then trapped by an adjacent phenolic group to form the benzofuro[2,3-B]pyrrole structure .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions: 2H-Benzofuro[2,3-B]pyrrole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the benzofuran or pyrrole rings.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are often employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the benzofuran or pyrrole rings .
Wissenschaftliche Forschungsanwendungen
2H-Benzofuro[2,3-B]pyrrole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as antimicrobial agents and enzyme inhibitors.
Medicine: Research is ongoing into its potential use in drug development, particularly for targeting specific molecular pathways.
Wirkmechanismus
The mechanism of action of 2H-Benzofuro[2,3-B]pyrrole involves its interaction with specific molecular targets. For instance, certain derivatives of this compound have been shown to inhibit enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific derivative and its intended application .
Vergleich Mit ähnlichen Verbindungen
Benzofuran: A simpler structure with a fused benzene and furan ring.
Pyrrole: A five-membered nitrogen-containing ring.
Benzothiophene: Similar to benzofuran but with a sulfur atom instead of oxygen.
Uniqueness: 2H-Benzofuro[2,3-B]pyrrole is unique due to its fused ring system that combines the properties of both benzofuran and pyrrole. This fusion results in enhanced stability and electronic properties, making it particularly valuable in the development of advanced materials and pharmaceuticals .
Eigenschaften
Molekularformel |
C10H7NO |
---|---|
Molekulargewicht |
157.17 g/mol |
IUPAC-Name |
2H-[1]benzofuro[2,3-b]pyrrole |
InChI |
InChI=1S/C10H7NO/c1-2-4-9-7(3-1)8-5-6-11-10(8)12-9/h1-5H,6H2 |
InChI-Schlüssel |
LFOZLEBDCZTXLX-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=C2C3=CC=CC=C3OC2=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.